Cas no 2901085-23-0 (4-Methyl-5-(methylthio)thiophene-2-carboxylic acid)
4-Methyl-5-(methylthio)thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-5-(methylthio)thiophene-2-carboxylic acid
- 2901085-23-0
- MFCD34767977
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- Inchi: 1S/C7H8O2S2/c1-4-3-5(6(8)9)11-7(4)10-2/h3H,1-2H3,(H,8,9)
- InChI Key: FHWGTMRASMISPS-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC(C)=C1SC
Computed Properties
- Exact Mass: 187.99657184g/mol
- Monoisotopic Mass: 187.99657184g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 90.8Ų
4-Methyl-5-(methylthio)thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611305-250mg |
4-Methyl-5-(methylthio)thiophene-2-carboxylic acid; . |
2901085-23-0 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB611305-1g |
4-Methyl-5-(methylthio)thiophene-2-carboxylic acid; . |
2901085-23-0 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB611305-5g |
4-Methyl-5-(methylthio)thiophene-2-carboxylic acid; . |
2901085-23-0 | 5g |
€2218.40 | 2024-07-19 |
4-Methyl-5-(methylthio)thiophene-2-carboxylic acid Suppliers
4-Methyl-5-(methylthio)thiophene-2-carboxylic acid Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 4-Methyl-5-(methylthio)thiophene-2-carboxylic acid
4-Methyl-5-(methylthio)thiophene-2-carboxylic acid (CAS No. 2901085-23-0): A Key Intermediate in Modern Pharmaceutical Synthesis
4-Methyl-5-(methylthio)thiophene-2-carboxylic acid, identified by its CAS number 2901085-23-0, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular disorders. Its unique structural features, including a thiophene ring substituted with a methyl group at the 4-position and a methylthio group at the 5-position, along with a carboxylic acid functionality at the 2-position, make it an invaluable building block for drug development.
The< strong> thiophene core of 4-Methyl-5-(methylthio)thiophene-2-carboxylic acid is a well-studied scaffold in medicinal chemistry due to its ability to interact with biological targets in a manner that promotes pharmacological activity. Thiophene derivatives are known for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and antitumor properties. The presence of the< strong> methylthio group at the 5-position further enhances its reactivity and functionalization potential, allowing for the introduction of additional pharmacophores that can modulate drug efficacy and selectivity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from< strong> heterocyclic compounds . Among these, thiophene-based molecules have shown particular promise in treating complex diseases such as Alzheimer's and Parkinson's. The< strong> carboxylic acid moiety in 4-Methyl-5-(methylthio)thiophene-2-carboxylic acid provides a handle for further chemical modifications, enabling the synthesis of esters, amides, and other derivatives that can improve drug solubility and bioavailability. These modifications are critical for optimizing pharmacokinetic profiles and enhancing therapeutic outcomes.
The< strong> synthetic utility of 4-Methyl-5-(methylthio)thiophene-2-carboxylic acid has been demonstrated in several high-profile studies. For instance, researchers have utilized this compound as a precursor in the synthesis of thiophene-based kinase inhibitors, which are being investigated for their potential in treating cancer and inflammatory diseases. The ability to functionalize the thiophene ring at multiple positions allows for the creation of structurally diverse libraries of compounds, facilitating high-throughput screening and lead optimization efforts.
One notable application of< strong> 4-Methyl-5-(methylthio)thiophene-2-carboxylic acid is in the development of novel antiviral agents. The growing threat of viral infections has prompted extensive research into identifying new chemical entities that can disrupt viral replication cycles. Thiophene derivatives have been shown to exhibit inhibitory effects against various viruses by targeting essential enzymatic pathways or interfering with viral protein-protein interactions. The< strong> methylthio substitution at the 5-position appears to play a critical role in enhancing binding affinity to viral targets, making this compound an attractive candidate for further development.
The< strong> mechanistic studies c conducted on derivatives of 4-Methyl-5-(methylthio)thiophene-2-carboxylic acid have provided valuable insights into their mode of action. For example, computational modeling has revealed that the< strong> thiophene ring can adopt multiple conformations that optimize interactions with biological targets. Additionally, the< strong> carboxylic acid group has been shown to participate in hydrogen bonding networks that stabilize enzyme-inhibitor complexes. These findings have guided the design of more potent and selective drug candidates based on this scaffold.
In conclusion, 4-Methyl-5-(methylthio)thiophene-2-carboxylic acid (CAS No. 2901085-23-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and synthetic versatility make it an indispensable tool for chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for thiophene derivatives, compounds like this are poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.
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